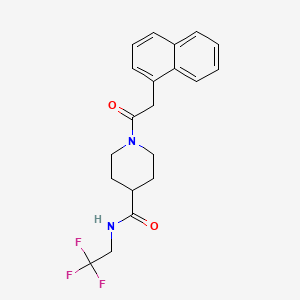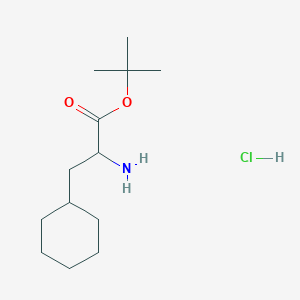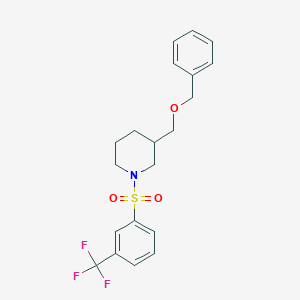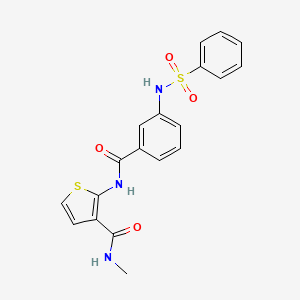
2-(3-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide, commonly known as BPTMC, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. BPTMC belongs to the class of sulfonamide compounds and has been found to possess a wide range of biological activities.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(3-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide' involves the reaction of 3-benzenesulfonamidobenzoic acid with N-methylthiophene-3-carboxylic acid chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with N-methylamine to yield the final product.
Starting Materials
3-benzenesulfonamidobenzoic acid, N-methylthiophene-3-carboxylic acid chloride, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), N-methylamine
Reaction
Step 1: 3-benzenesulfonamidobenzoic acid is reacted with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane to form the activated ester intermediate., Step 2: N-methylthiophene-3-carboxylic acid chloride is added to the reaction mixture and stirred at room temperature for several hours to allow for coupling., Step 3: The resulting intermediate is then treated with N-methylamine in ethanol to yield the final product, 2-(3-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide.
作用機序
The exact mechanism of action of BPTMC is not fully understood. However, it is believed to exert its biological activity by inhibiting the activity of carbonic anhydrase IX (CA IX). CA IX is a protein that is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. By inhibiting the activity of CA IX, BPTMC may help to disrupt the pH balance in cancer cells, leading to their death.
生化学的および生理学的効果
BPTMC has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. BPTMC has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
実験室実験の利点と制限
One of the main advantages of BPTMC is its wide range of biological activities. It has been found to possess anti-inflammatory, analgesic, and antitumor properties, making it a potential candidate for the treatment of a variety of diseases. However, one of the limitations of BPTMC is its relatively low solubility in water, which can make it difficult to work with in laboratory experiments.
将来の方向性
There are several potential future directions for research on BPTMC. One area of interest is the development of more efficient synthesis methods for BPTMC, which could help to improve its solubility and make it easier to work with in laboratory experiments. Another area of interest is the development of more potent and selective inhibitors of carbonic anhydrase IX (CA IX), which could be used to treat a variety of cancers. Additionally, further studies are needed to fully understand the mechanism of action of BPTMC and its potential applications in the treatment of pain, inflammation, and other diseases.
科学的研究の応用
BPTMC has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. BPTMC has also been shown to inhibit the activity of carbonic anhydrase IX (CA IX), a protein that is overexpressed in many types of cancer cells.
特性
IUPAC Name |
2-[[3-(benzenesulfonamido)benzoyl]amino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2/c1-20-18(24)16-10-11-27-19(16)21-17(23)13-6-5-7-14(12-13)22-28(25,26)15-8-3-2-4-9-15/h2-12,22H,1H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWQUXSFXGTSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1H-indazole-3-carbonyl)-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2899174.png)
![7-(2-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2899175.png)
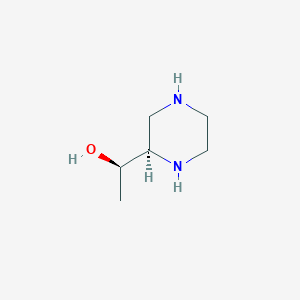
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-bromophenyl)acetamide](/img/structure/B2899178.png)
![5-Chloro-4-[(2-chlorobenzyl)sulfanyl]-6-methyl-2-pyrimidinamine](/img/structure/B2899179.png)
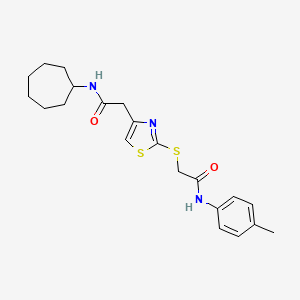
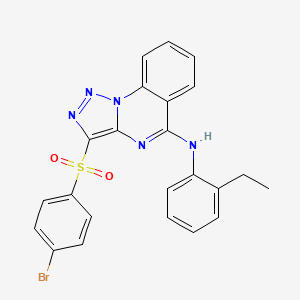
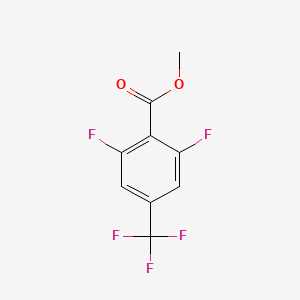
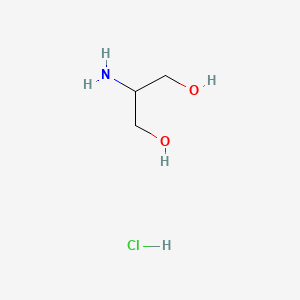
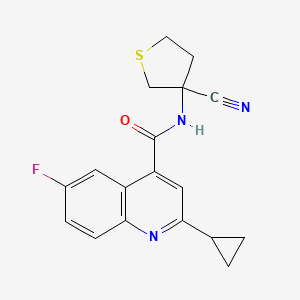
![2-(ethylsulfonyl)-1-(2-fluorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2899192.png)
